A Technical Guide to the History and Discovery of Hydantoin Compounds
A Technical Guide to the History and Discovery of Hydantoin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydantoin ring, a five-membered heterocyclic structure containing a ureide moiety, is a cornerstone in medicinal chemistry. First isolated in the 19th century, this scaffold has given rise to a clinically significant class of drugs, most notably in the field of anticonvulsant therapy. This technical guide provides an in-depth exploration of the history and discovery of hydantoin compounds, detailing the seminal synthetic methodologies and the pivotal experiments that unveiled their therapeutic potential. Quantitative data from historical publications are summarized, and key experimental protocols are described to offer a comprehensive resource for researchers in drug discovery and development.
The Genesis of Hydantoin Chemistry: Early Syntheses
The story of hydantoin begins in 1861 when German chemist Adolf von Baeyer first isolated the parent compound, which he named by contracting "hydrogenation of allantoin."[1] However, the era of substituted hydantoins, the chemical class that would later prove to be of immense therapeutic value, was inaugurated by Friedrich Urech in 1873.
The Urech Hydantoin Synthesis (1873)
Working with amino acids, Urech developed a method to synthesize 5-substituted hydantoins. His pioneering work involved the reaction of an amino acid with potassium cyanate (B1221674) in an acidic medium.[2] This reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then cyclizes to form the hydantoin ring.
Experimental Protocol: Urech's Synthesis of 5-Methylhydantoin (from Alanine)
While Urech's original 1873 publication in Liebigs Annalen der Chemie provides a descriptive account, a generalized modern interpretation of the protocol is as follows: An α-amino acid is dissolved in water, and an equimolar amount of potassium cyanate is added. The solution is then acidified, typically with a strong mineral acid like hydrochloric acid, and heated. The hydantoin product precipitates upon cooling and can be purified by recrystallization. A 2021 study describes a modern adaptation where α-amino acids are first esterified, then reacted with potassium cyanate to form a ureido derivative, which is subsequently cyclized with hydrochloric acid to yield the hydantoin in good to excellent yields.[3] For example, the synthesis of hydantoin from its ureido derivative using 37% v/v HCl on a steam bath resulted in a 93% yield.[3]
The Bucherer-Bergs Reaction (1929-1934)
A more versatile and widely adopted method for synthesizing 5,5-disubstituted hydantoins was developed independently by Hans Theodor Bucherer and Hermann Bergs. This multicomponent reaction involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate.[4][5][6] The reaction is typically performed in a heated aqueous or alcoholic solution.[4][6]
Experimental Protocol: Generalized Bucherer-Bergs Reaction
A typical procedure involves heating a mixture of the carbonyl compound, potassium cyanide, and ammonium carbonate in a sealed vessel.[7] The molar ratio of ketone to KCN to (NH₄)₂CO₃ is often 1:2:2.[4] The reaction is usually refluxed in water or ethanol (B145695) at 80-100°C, maintaining a pH of approximately 8-9.[4] After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the hydantoin product.[4] For instance, the synthesis of phenytoin (B1677684) from benzophenone (B1666685) using the Bucherer-Bergs method initially gave low yields (7%), but optimizing conditions by prolonging the reaction time to 90 hours or heating to 110°C in a closed vessel increased the yield to 67-75%.[7] Using KCN instead of NaCN and propylene (B89431) glycol or acetamide (B32628) as a solvent in a steel bomb further improved the yield to 91-96%.[7]
The Biltz Synthesis of Phenytoin (1908)
In 1908, the German chemist Heinrich Biltz synthesized 5,5-diphenylhydantoin, the compound that would later be known as phenytoin.[8] His method involved the condensation of benzil (B1666583) (a 1,2-diketone) with urea (B33335) in the presence of a base. This reaction proceeds through a pinacol-like rearrangement.
Experimental Protocol: Biltz Synthesis of Phenytoin
The Biltz synthesis involves the base-catalyzed addition of urea to benzil, followed by a pinacol (B44631) rearrangement.[1] A modern adaptation of this procedure involves dissolving benzil in absolute ethanol or methanol (B129727) before refluxing with urea in the presence of a base.[1] Modifications to the reflux time, ranging from sixty minutes to two hours, have been shown to increase the total percent yield.[1] One study reported that a two-step microwave-assisted approach, where benzil is first reacted with thiourea (B124793) and then oxidized, can yield phenytoin in 80% yield, a significant improvement over the conventional Biltz method which rarely exceeds 50%.[9]
The Discovery of Anticonvulsant Activity: The Landmark Work of Merritt and Putnam
For three decades after its initial synthesis, phenytoin remained an obscure laboratory chemical. Its remarkable therapeutic potential was not uncovered until the late 1930s through the systematic investigation of H. Houston Merritt and Tracy J. Putnam. At the time, the only available antiepileptic drugs were bromides and phenobarbital (B1680315), both of which had significant sedative side effects.[10] Merritt and Putnam sought to identify a nonsedative anticonvulsant.
In 1937, they published a seminal paper in Science describing their animal model for screening potential anticonvulsant compounds.[10] They developed a method to induce controlled seizures in cats using an electrical stimulus and then measured the ability of a test compound to raise the seizure threshold.
Experimental Protocol: Merritt and Putnam's Anticonvulsant Screening in Cats (1937)
The experimental setup consisted of a 45-volt radio battery, a 50-ohm potentiometer, a motor-driven commutator, and an ammeter to deliver a pulsed, square-wave current (80 pulses per second) for 10 seconds through scalp-mouth electrodes to cats.[10][11] The convulsive threshold for each animal was established to be between 6 and 15 milliamperes.[10] They first tested known sedatives. A dose of sodium bromide sufficient to impair the cat's ability to walk raised the convulsive threshold by about 50%.[10][11] In contrast, a dose of phenobarbital producing similar motor impairment increased the threshold three- to four-fold.[10][11]
Quantitative Data from Merritt and Putnam's 1937 Study
| Compound | Dose | Effect on Seizure Threshold | Sedative Effect |
| Sodium Bromide | ~2 g | ~50% increase | Significant |
| Phenobarbital | 0.1 g | 3- to 4-fold increase | Significant |
| Phenytoin | Not specified | "Greatest anticonvulsant activity" | "Least hypnotic activity" |
Data extracted from narrative descriptions in historical accounts.[10][11][12]
Phenytoin, which was among a list of compounds provided by Parke-Davis, demonstrated the most significant separation between anticonvulsant efficacy and sedative effects.[11][13] This discovery, a product of rational drug screening rather than serendipity, marked a turning point in the treatment of epilepsy and established phenytoin as the first nonsedative anticonvulsant.[14][15]
The Mechanism of Action of Phenytoin: A Molecular Perspective
The primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels in neurons.[16] It exhibits a use-dependent and voltage-dependent blockade of these channels, meaning it preferentially binds to and stabilizes the inactive state of the channel.[8][16] This action has several important consequences:
-
Reduction of high-frequency neuronal firing: By prolonging the inactive state of sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that is characteristic of seizure activity.[8]
-
Prevention of seizure spread: The primary site of action appears to be the motor cortex, where phenytoin inhibits the spread of seizure discharges.[8]
-
Preservation of normal neuronal activity: Because it has a higher affinity for channels that are frequently firing, phenytoin has less effect on neurons firing at a normal physiological rate.
// Logical flow of channel states Resting -> Open [label="Depolarization"]; Open -> Inactive [label="Inactivation"]; Inactive -> Resting [label="Repolarization"];
// Phenytoin's action Phenytoin -> Inactive [label="Binds and\nStabilizes", style=dashed, color="#EA4335", arrowhead=tee];
// Overall effect Na_channel -> Repetitive_Firing [style=invis]; Phenytoin -> Repetitive_Firing [label="Inhibits", color="#EA4335", arrowhead=tee, style=bold]; Repetitive_Firing [label="High-Frequency\nRepetitive Firing", shape=oval, style=filled, fillcolor="#FFFFFF"]; Repetitive_Firing -> Seizure [label="Leads to"]; Seizure [label="Seizure\nActivity", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Expansion of the Hydantoin Pharmacopeia
The success of phenytoin spurred the development of other hydantoin-based drugs, each with unique properties and therapeutic applications.
Fosphenytoin (B1200035): A Prodrug of Phenytoin
Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin developed to overcome the administration challenges associated with phenytoin, such as its poor solubility and the risk of local tissue irritation upon injection. After intravenous or intramuscular administration, fosphenytoin is rapidly and completely converted to phenytoin by plasma and tissue phosphatases.[16] One millimole of fosphenytoin yields one millimole of phenytoin. Its mechanism of action is therefore identical to that of phenytoin.[16]
Mephenytoin (B154092) and Ethotoin
Mephenytoin was introduced in the late 1940s, about a decade after phenytoin. It is metabolized to an active metabolite, nirvanol (B14652) (5-ethyl-5-phenylhydantoin), which contributes to its anticonvulsant effect. However, mephenytoin is associated with a higher risk of potentially fatal blood dyscrasias. Ethotoin, approved in 1957, is another hydantoin anticonvulsant that is considered less toxic than phenytoin but also less effective.[12] Its mechanism of action is believed to be similar to that of phenytoin.
Dantrolene: A Muscle Relaxant
Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant. It was first described in 1967.[8] Unlike the anticonvulsant hydantoins that target neuronal ion channels, dantrolene's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum in skeletal muscle cells.[2][8] It achieves this by binding to and antagonizing the ryanodine (B192298) receptor (RyR1).[8] This reduction in intracellular calcium availability lessens the excitation-contraction coupling in muscle fibers. Dantrolene is a critical therapeutic agent for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[8]
// Logical flow SR -> Ca_release [label="via RyR1"]; Ca_release -> Contraction;
Ropitoin (B1679530): An Antiarrhythmic Agent
Ropitoin is a hydantoin derivative with antiarrhythmic properties. Its primary effect is the depression of the maximum upstroke velocity of the cardiac action potential, an effect that is more pronounced at higher stimulation frequencies.[8] This frequency-dependent blockade is due to a slow recovery of sodium channels from inactivation.[8] Ropitoin also affects the duration of the action potential, prolonging it in atrial muscle and shortening it in ventricular muscle and Purkinje fibers.[8]
Conclusion
From its humble beginnings as a laboratory curiosity, the hydantoin scaffold has evolved into a versatile platform for the development of essential medicines. The historical journey of hydantoin compounds, from the early synthetic explorations of Urech, Bucherer, and Biltz to the groundbreaking anticonvulsant screening by Merritt and Putnam, exemplifies the power of systematic chemical synthesis and pharmacological testing in drug discovery. The subsequent development of derivatives like fosphenytoin, dantrolene, and ropitoin highlights the remarkable chemical tractability and diverse biological activities of this enduring pharmacophore. For today's researchers, the history of hydantoins serves as a compelling case study in the rational design and development of therapeutic agents and underscores the continued potential of this chemical class in addressing unmet medical needs.
References
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